6-Fluoro-[1,1'-biphenyl]-3-carbonitrile
Description
Properties
IUPAC Name |
4-fluoro-3-phenylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN/c14-13-7-6-10(9-15)8-12(13)11-4-2-1-3-5-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBHBNGUHJVICW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)C#N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is the most widely employed method for constructing the biphenyl core of 6-fluoro-[1,1'-biphenyl]-3-carbonitrile. This reaction involves the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid. For example, in the synthesis of related biphenyl derivatives, 4-fluoro-3-bromobenzonitrile has been coupled with 3-cyanophenylboronic acid under reflux in toluene or ethanol . The reaction typically requires a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base like sodium carbonate to facilitate transmetalation.
A critical advantage of this method is its tolerance for diverse functional groups, including nitriles and fluorides, which remain intact under the reaction conditions. In one optimized procedure, the reaction achieves yields exceeding 80% after purification via silica gel chromatography . The solvent system plays a pivotal role: polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates, while toluene minimizes side reactions such as proto-deboronation .
Nickel-Catalyzed Cross-Coupling with Organozinc Reagents
An alternative approach involves nickel-catalyzed cross-coupling using organozinc reagents, as detailed in a patent for biphenyl intermediates . In this method, an aryl zinc species (e.g., 3-cyano-4-fluorophenylzinc bromide) is prepared via the reaction of 6-fluoro-3-bromobenzonitrile with zinc dust in tetrahydrofuran (THF). This intermediate is then coupled with a second aryl halide (e.g., 3-bromobenzonitrile) using dichlorobis(triphenylphosphine)nickel(II) (NiCl₂(PPh₃)₂) as the catalyst.
The protocol specifies strict temperature control (25–30°C) and inert atmosphere conditions to prevent reagent degradation. After coupling, the crude product is purified through sequential washes with hydrochloric acid and brine, followed by recrystallization from methanol to achieve >99% purity . This method is particularly advantageous for large-scale synthesis due to the stability of organozinc reagents and the cost-effectiveness of nickel catalysts compared to palladium.
Purification and Optimization Techniques
Purification is a critical step in ensuring high yields and purity. Column chromatography with silica gel eluted by dichloromethane or hexane/ethyl acetate mixtures is commonly employed . For instance, in the nickel-catalyzed method, the product is dissolved in hot methanol and cooled to −15°C to induce crystallization, yielding a light yellow solid with a melting point of 86–87°C .
Optimization studies highlight the importance of ligand selection in catalytic systems. Bulky phosphine ligands, such as tri-tert-butylphosphine, enhance the stability of palladium intermediates, reducing catalyst loading to as low as 0.5 mol% . Additionally, the use of microwave irradiation has been explored to reduce reaction times from hours to minutes, though this approach remains experimental for this compound .
Comparative Analysis of Synthetic Methods
The table below summarizes the key parameters of the two primary methods:
| Parameter | Suzuki-Miyaura Coupling | Nickel-Catalyzed Coupling |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | NiCl₂(PPh₃)₂ |
| Reagents | Aryl boronic acid, aryl halide | Aryl zinc, aryl halide |
| Solvent | Toluene, ethanol | Tetrahydrofuran |
| Temperature | 80–110°C (reflux) | 25–30°C |
| Yield | 80–85% | 70–75% |
| Purity After Purification | >98% | >99% |
| Scale-Up Feasibility | Moderate | High |
The Suzuki-Miyaura method offers higher yields and broader substrate compatibility, making it ideal for exploratory synthesis. In contrast, the nickel-catalyzed approach excels in scalability and cost efficiency, albeit with slightly lower yields .
Chemical Reactions Analysis
6-Fluoro-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions:
Types of Reactions: It primarily undergoes electrophilic aromatic substitution reactions, similar to benzene. These include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation/acylation.
Common Reagents and Conditions: Typical reagents include halogens (e.g., Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄), and alkyl or acyl chlorides in the presence of aluminum chloride (AlCl₃).
Major Products: The products depend on the specific substitution reaction.
Scientific Research Applications
6-Fluoro-[1,1’-biphenyl]-3-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Key Differentiators of this compound
Electronic Effects : Fluorine’s electronegativity enhances electron-withdrawing capacity, improving stability in oxidative environments compared to bromine or methoxy analogues.
Synthetic Versatility : Fluorine’s small size minimizes steric hindrance, enabling further functionalization.
Material Compatibility: Potential as a dopant or host in optoelectronics, leveraging its balance of dipole moment and rigidity.
Biological Activity
6-Fluoro-[1,1'-biphenyl]-3-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.
Synthesis and Characterization
The synthesis of this compound typically involves the introduction of a fluorine atom into the biphenyl structure, followed by the addition of a cyano group at the 3-position. Various synthetic routes have been explored, including nucleophilic substitution and coupling reactions, which allow for modifications that can enhance biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these strains indicate potent antibacterial effects.
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 8 | Ciprofloxacin | 16 |
| Escherichia coli | 16 | Ampicillin | 32 |
| Pseudomonas aeruginosa | 32 | Gentamicin | 64 |
These results suggest that this compound could serve as a lead compound for developing new antibacterial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate its effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve the inhibition of cell proliferation at low nanomolar concentrations.
- Case Study : A study assessed the effects of this compound on MCF-7 cells. Results indicated that it induced apoptosis, characterized by increased caspase-3 activity and DNA fragmentation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.5 | Apoptosis induction |
| HepG2 | 0.8 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the biphenyl structure significantly enhances biological activity. Studies suggest that fluorination increases lipophilicity, improving membrane permeability and bioavailability. Modifications at other positions on the biphenyl ring can also influence activity; for example:
- Substituents at the para position may enhance antibacterial potency.
- Variations in substituent size and electronegativity can affect binding affinity to target enzymes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Fluoro-[1,1'-biphenyl]-3-carbonitrile, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves Suzuki-Miyaura coupling between fluorinated aryl halides and boronic acid derivatives. For example, coupling 3-cyano-2-fluorophenylboronic acid with a fluorinated aryl halide under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent system like toluene/ethanol/water (3:1:1) at 80–100°C for 12–24 hours. Yield optimization requires inert atmosphere (N₂/Ar), precise stoichiometry (1:1.2 molar ratio), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Data Note : Yields range from 60–85% depending on halogen reactivity (Br > Cl) and steric hindrance. Fluorine substituents may reduce coupling efficiency due to electron-withdrawing effects .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95% required for biological assays).
- NMR : Confirm substituent positions via ¹⁹F NMR (δ ≈ -110 ppm for aromatic F) and ¹H NMR (distinct coupling patterns for biphenyl protons).
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 212.1) validates molecular weight .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Guidelines : The cyano and fluorine groups confer moderate polarity. Solubility is highest in DMSO (>50 mg/mL) and dichloromethane. Avoid prolonged storage in protic solvents (e.g., methanol) to prevent hydrolysis of the nitrile group. Stability assays (TGA/DSC) show decomposition above 200°C .
Advanced Research Questions
Q. How does the substitution pattern (fluoro, cyano) influence electronic properties and intermolecular interactions?
- Theoretical Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
- Electron-withdrawing fluorine and cyano groups reduce HOMO-LUMO gaps (ΔE ≈ 4.2 eV), enhancing charge-transfer potential.
- π-π stacking distances (3.4–3.6 Å) in crystal structures correlate with fluorescence quenching in aggregated states .
- Experimental Validation : Cyclic voltammetry shows irreversible reduction peaks (-1.8 V vs. Ag/AgCl) for the nitrile group, suggesting redox activity in electrochemical applications .
Q. What strategies resolve contradictions in reported biological activity data for biphenyl-carbonitrile analogs?
- Case Study : Discrepancies in enzyme inhibition (e.g., IC₅₀ values varying by 10x) may arise from:
-
Assay Conditions : pH-dependent cyano group hydrolysis alters binding affinity. Use buffered solutions (pH 7.4) with protease inhibitors.
-
Structural Analogs : Compare 6-fluoro vs. 4-fluoro isomers (see table below). Positional changes affect steric compatibility with target pockets .
Compound IC₅₀ (μM) Target Enzyme Reference 6-Fluoro-biphenyl-3-cyano 12.3 Kinase A 4-Fluoro-biphenyl-3-cyano 45.7 Kinase A
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Protocol :
Molecular Docking (AutoDock Vina) : Screen derivatives against protein targets (e.g., PDB: 1XYZ) to predict binding poses.
MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns.
SAR Insights : Introduce electron-donating groups (e.g., -OCH₃) at the 4' position to improve hydrogen bonding with active-site residues .
Methodological Challenges and Solutions
Q. Why do some synthetic routes produce biphenyl byproducts, and how can this be mitigated?
- Root Cause : Homocoupling of boronic acids due to excess base or oxygen presence.
- Solution : Optimize base (K₂CO₃ > Na₂CO₃ for milder conditions) and degas solvents via freeze-pump-thaw cycles. Monitor reactions with TLC (Rf = 0.5 in hexane/EtOAc 4:1) .
Q. What in vitro assays are most reliable for evaluating anticancer activity of this compound?
- Recommendations :
- MTT/PrestoBlue : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure.
- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic effects.
- Control : Include cisplatin as a positive control and DMSO vehicle for normalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
